IC-87114 (CAS: 371242-69-2) is a cell-permeable, quinazolinone purine-based small molecule that serves as the foundational benchmark inhibitor for the phosphoinositide 3-kinase delta (PI3Kδ) catalytic subunit (p110δ). For procurement professionals and assay developers, IC-87114 is prioritized over broad-spectrum kinase inhibitors due to its highly calibrated selectivity profile, demonstrating an IC50 of 0.5 μM for PI3Kδ while maintaining >50-fold to >100-fold selectivity over other class I PI3K isoforms . This precise target engagement makes it an indispensable reference material for dissecting isoform-specific immune signaling, leukocyte chemotaxis, and B-cell receptor activation without the confounding cellular toxicity associated with pan-PI3K suppression .
Substituting IC-87114 with generic pan-PI3K inhibitors, such as LY294002 or Wortmannin, critically compromises assay integrity and experimental reproducibility. Pan-inhibitors block all class I PI3K isoforms (α, β, γ, and δ) with near-equal potency (e.g., LY294002 IC50 values of 0.5 μM, 0.97 μM, and 0.57 μM for α, β, and δ, respectively), leading to widespread pathway suppression and generalized cytotoxicity . Furthermore, LY294002 exhibits severe off-target effects, including the inhibition of DNA-PK and CK2, which trigger confounding apoptotic and DNA-repair phenotypes . Procuring IC-87114 ensures a clean >58-fold selectivity window for the δ isoform, guaranteeing that phenotypic readouts in whole-cell or in vivo models are strictly p110δ-dependent and free from off-target kinase interference .
In biochemical screening, IC-87114 demonstrates an IC50 of 0.5 μM for PI3Kδ, >100 μM for PI3Kα, 75 μM for PI3Kβ, and 29 μM for PI3Kγ . In contrast, the pan-inhibitor LY294002 shows near-identical inhibition across isoforms (IC50 = 0.57 μM for δ, 0.5 μM for α, 0.97 μM for β) . This >58-fold selectivity for IC-87114 ensures that downstream readouts are not contaminated by α/β/γ pathway suppression.
| Evidence Dimension | Fold-selectivity for PI3Kδ over other class I isoforms |
| Target Compound Data | >58-fold selectivity (IC50 0.5 μM vs 29-100+ μM) |
| Comparator Or Baseline | LY294002 (~1-fold selectivity, IC50 0.5-0.97 μM across all isoforms) |
| Quantified Difference | IC-87114 provides a >58x wider selectivity window than LY294002. |
| Conditions | Cell-free kinase activity assays |
Enables the precise isolation of p110δ-mediated pathways in multi-isoform environments, preventing false-positive efficacy readouts in drug screening.
IC-87114 maintains strict target fidelity with no significant inhibition of DNA-PK, mTOR, or other PIK-related kinases at standard working concentrations up to 10 μM . Conversely, LY294002 reversibly binds and inhibits DNA-PK (IC50 = 1.4 μM) and CK2 (IC50 = 98 nM) , which frequently induces unintended apoptosis and DNA-repair disruptions in cellular models.
| Evidence Dimension | Off-target inhibition of DNA-PK and CK2 |
| Target Compound Data | No significant inhibition at ≤10 μM |
| Comparator Or Baseline | LY294002 (IC50 = 1.4 μM for DNA-PK; 98 nM for CK2) |
| Quantified Difference | Complete avoidance of DNA-PK/CK2 inhibition by IC-87114 vs. potent nanomolar/low-micromolar off-target engagement by LY294002. |
| Conditions | In vitro kinase profiling panels |
Eliminates confounding variables related to DNA damage repair and non-specific apoptosis during prolonged cellular assays.
In whole-cell models, such as macrophages and neutrophils, IC-87114 selectively antagonizes PI3Kδ over a robust concentration range of 0.3 to 10 μM without engaging α/β/γ isoforms or causing cell death . Pan-PI3K inhibitors lack this functional dosing window, inducing off-target cytotoxicity and complete cellular motility arrest at comparable micromolar concentrations.
| Evidence Dimension | Safe working concentration range for selective cellular antagonism |
| Target Compound Data | Stable selectivity maintained from 0.3 μM to 10 μM |
| Comparator Or Baseline | Pan-inhibitors (narrow, highly toxic windows causing non-specific cell death at >1 μM) |
| Quantified Difference | IC-87114 provides a >30-fold safe dosing window for cellular assays compared to the narrow toxicity threshold of pan-inhibitors. |
| Conditions | Whole-cell immune assays (e.g., TNF-α costimulation in macrophages) |
Provides assay developers with a highly reproducible and stable dosing window for in vitro immune cell characterization.
Due to its established >58-fold selectivity profile, IC-87114 is procured as the definitive positive control in biochemical and cell-based screening assays to validate the selectivity of next-generation PI3Kδ clinical candidates (e.g., idelalisib analogs) against off-target isoforms[1].
IC-87114 is the required reference material for standardizing flow cytometry and chemotaxis workflows, allowing researchers to isolate p110δ-dependent leukocyte responses—such as fMLP-induced PIP3 generation and immune-complex-induced ROS release in neutrophils—without off-target kinase interference .
Leveraging its wide 0.3 to 10 μM working range, IC-87114 is utilized as a reference standard in murine models of autoimmune diseases (e.g., asthma, epidermolysis bullosa acquisita) to establish the baseline requirement of PI3Kδ prior to advancing novel therapeutic compounds [1].